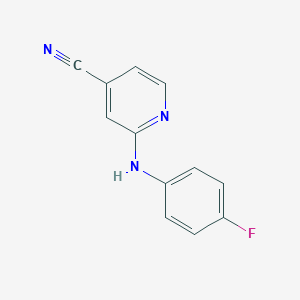

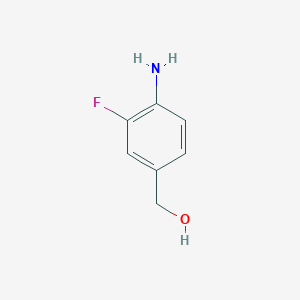

2-((4-Fluorophenyl)amino)isonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

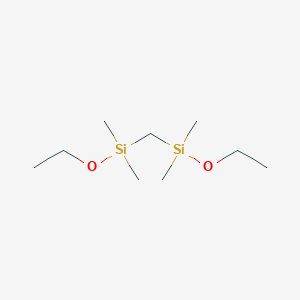

2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3 and a molecular weight of 213.21 . It is also known by the IUPAC name 2-(4-fluoroanilino)nicotinonitrile .

Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The synthesis process was characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .Molecular Structure Analysis

The InChI code for 2-((4-Fluorophenyl)amino)isonicotinonitrile is 1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16) . The compound’s structure has been studied using theoretical calculations, and the equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis

Indole derivatives, which include compounds like 2-((4-Fluorophenyl)amino)isonicotinonitrile, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Scientific Research Applications

Synthesis and Characterization

The compound 2-((4-Fluorophenyl)amino)isonicotinonitrile has been synthesized following a ‘green protocol’ and characterized through elemental, spectral, and X-ray crystallographic analyses. This process is crucial for understanding the compound’s structure and properties, which is fundamental in applications such as material science and pharmaceuticals .

Pharmacological Applications

Alpha-aminonitriles, including our compound of interest, have shown potential in pharmacology due to their anticancer, antibacterial, antiviral, and antifungal properties . These compounds can be pivotal in the development of new medications and treatments .

Asymmetric Synthesis of Amino Acids

The compound can be used in the asymmetric synthesis of α-amino acids via Strecker reactions. This application is significant in producing both natural and unnatural amino acids, which are building blocks of proteins and have various uses in research and drug development .

Masked Iminium Ion Equivalents

In organic chemistry, alpha-aminonitriles serve as masked iminium ion equivalents in cationic reactions. This utility is important for the synthesis of natural products and heterocycles, which are compounds with wide-ranging applications in chemistry and biology .

Nucleophilic Acyl Anion Equivalents

Alpha-aminonitriles undergo α-metallation to provide nucleophilic acyl anion equivalents. These are used in applications to asymmetric Umpolung reactions, a type of chemical reaction that is useful for constructing complex molecules .

Enantioselective Synthesis

The compound has been used in enantioselective synthesis processes, achieving high yields and enantioselectivities. This is particularly valuable in the pharmaceutical industry where the chirality of a molecule can affect its therapeutic effectiveness .

Mechanism of Action

properties

IUPAC Name |

2-(4-fluoroanilino)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSOTBKPIKIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640903 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137225-11-7 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

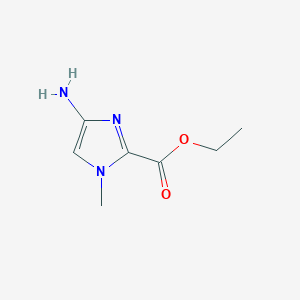

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)

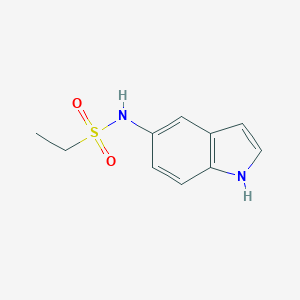

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)